Cas no 860189-02-2 ((1H-Benzimidazol-2-ylmethyl)benzylamine dihydrochloride)
(1H-Benzimidazol-2-ylmethyl)benzylamine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- (1H-benzimidazol-2-ylmethyl)benzylamine dihydrochloride
- (1H-Benzimidazol-2-ylmethyl)benzylamine dihydrochloride
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- MDL: MFCD03208968
- Inchi: 1S/C15H15N3.2ClH/c1-2-6-12(7-3-1)10-16-11-15-17-13-8-4-5-9-14(13)18-15;;/h1-9,16H,10-11H2,(H,17,18);2*1H
- InChI Key: AQBOSBQUIDAULY-UHFFFAOYSA-N
- SMILES: Cl.Cl.N1C2C=CC=CC=2N=C1CNCC1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 250
- Topological Polar Surface Area: 40.7
(1H-Benzimidazol-2-ylmethyl)benzylamine dihydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(1H-Benzimidazol-2-ylmethyl)benzylamine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H129825-250mg |
(1H-Benzimidazol-2-ylmethyl)benzylamine dihydrochloride |
860189-02-2 | 250mg |
$ 185.00 | 2022-06-04 | ||
| TRC | H129825-500mg |
(1H-Benzimidazol-2-ylmethyl)benzylamine dihydrochloride |
860189-02-2 | 500mg |
$ 300.00 | 2022-06-04 | ||
| TRC | H129825-1000mg |
(1H-Benzimidazol-2-ylmethyl)benzylamine dihydrochloride |
860189-02-2 | 1g |
$ 480.00 | 2022-06-04 | ||
| abcr | AB414474-500 mg |
(1H-Benzimidazol-2-ylmethyl)benzylamine dihydrochloride |
860189-02-2 | 500MG |
€195.40 | 2023-02-03 | ||
| abcr | AB414474-1 g |
(1H-Benzimidazol-2-ylmethyl)benzylamine dihydrochloride |
860189-02-2 | 1g |
€239.00 | 2023-04-24 | ||
| abcr | AB414474-500mg |
(1H-Benzimidazol-2-ylmethyl)benzylamine dihydrochloride; . |
860189-02-2 | 500mg |
€205.00 | 2025-04-16 | ||
| Ambeed | A780251-1g |
(1H-BEnzimidazol-2-ylmethyl)benzylamine dihydrochloride |
860189-02-2 | 95% | 1g |
$178.0 | 2025-04-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744194-1g |
n-((1h-Benzo[d]imidazol-2-yl)methyl)-1-phenylmethanamine dihydrochloride |
860189-02-2 | 98% | 1g |
¥1744.00 | 2024-07-28 |
(1H-Benzimidazol-2-ylmethyl)benzylamine dihydrochloride Suppliers
(1H-Benzimidazol-2-ylmethyl)benzylamine dihydrochloride Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on (1H-Benzimidazol-2-ylmethyl)benzylamine dihydrochloride
Professional Introduction to (1H-Benzimidazol-2-ylmethyl)benzylamine Dihydrochloride (CAS No. 860189-02-2)
(1H-Benzimidazol-2-ylmethyl)benzylamine dihydrochloride is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers worldwide. This compound, identified by its CAS number 860189-02-2, belongs to the benzimidazole derivatives family, which is well-documented for its diverse biological activities. The benzylamine moiety and the dihydrochloride salt form contribute to its pharmacological properties, making it a valuable candidate for further exploration in drug development.
The benzimidazole core is a prominent scaffold in medicinal chemistry, known for its role in various therapeutic applications. Its aromatic structure and ability to interact with biological targets make it a versatile building block for designing novel drugs. In particular, the substitution at the 2-position of the benzimidazole ring with a methyl group and the attachment of a benzylamine side chain introduce specific functionalities that enhance its potential as an active pharmaceutical ingredient (API).
Recent studies have highlighted the importance of benzimidazole derivatives in addressing various therapeutic challenges. For instance, research has demonstrated that compounds featuring the benzimidazole moiety exhibit anti-inflammatory, antiviral, and anticancer properties. The introduction of the benzylamine group in (1H-Benzimidazol-2-ylmethyl)benzylamine dihydrochloride may further modulate these activities by influencing receptor binding and metabolic stability. This has prompted investigations into its potential as a lead compound for developing new treatments against chronic diseases.
The dihydrochloride salt form of this compound is particularly noteworthy, as it enhances solubility and bioavailability, which are critical factors in drug formulation. Improved solubility can lead to better absorption rates and more effective drug delivery systems. This characteristic makes (1H-Benzimidazol-2-ylmethyl)benzylamine dihydrochloride an attractive candidate for oral and intravenous administration, where rapid and efficient absorption is desired.
In the realm of drug discovery, computational modeling and high-throughput screening have been instrumental in identifying promising candidates like (1H-Benzimidazol-2-ylmethyl)benzylamine dihydrochloride. Advanced computational techniques allow researchers to predict binding affinities and interactions with biological targets, thereby streamlining the drug development process. These methods have been successfully applied to benzimidazole derivatives, providing insights into their mechanisms of action and potential therapeutic applications.
One of the most compelling aspects of this compound is its potential in oncology research. Benzimidazole derivatives have shown promise in targeting enzymes and proteins involved in cancer cell proliferation and survival. The structural features of (1H-Benzimidazol-2-ylmethyl)benzylamine dihydrochloride suggest that it may interact with key oncogenic pathways, making it a candidate for developing novel anticancer agents. Preliminary studies have indicated that this compound exhibits inhibitory effects on certain cancer-related enzymes, warranting further investigation into its efficacy and safety profiles.
The pharmacokinetic properties of (1H-Benzimidazol-2-ylmethyl)benzylamine dihydrochloride are also of great interest. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) are critical considerations in evaluating a compound's suitability for clinical use. Research efforts are focused on optimizing these parameters to ensure that the compound reaches therapeutic levels efficiently while minimizing adverse effects. Preclinical studies have begun to address these aspects, providing valuable data on its pharmacokinetic behavior.
Another area of interest is the compound's potential role in neurodegenerative diseases. Benzimidazole derivatives have been explored for their ability to modulate neurotransmitter systems and protect against neuronal damage. The unique structural composition of (1H-Benzimidazol-2-ylmethyl)benzylamine dihydrochloride may offer neuroprotective effects by interacting with specific receptors or enzymes involved in neurodegeneration. This opens up avenues for developing treatments against conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of (1H-Benzimidazol-2-ylmethyl)benzylamine dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to conduct large-scale studies and clinical trials. The development of robust synthetic routes is essential for translating laboratory findings into viable therapeutic options.
Ethical considerations are also paramount in pharmaceutical research involving compounds like (1H-Benzimidazol-2-ylmethyl)benzylamine dihydrochloride. Ensuring patient safety through rigorous testing protocols is a top priority throughout the drug development lifecycle. Regulatory agencies impose stringent guidelines to oversee clinical trials and ensure that new drugs are both safe and effective before they reach the market.
In conclusion, (1H-Benzimidazol-2-ylmethyl)benzylamine dihydrochloride represents a promising compound with significant potential in pharmaceutical applications. Its unique structural features, combined with its favorable pharmacokinetic properties, make it an attractive candidate for further research and development. As scientific understanding continues to evolve, this compound may play a crucial role in addressing some of today's most pressing medical challenges.
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